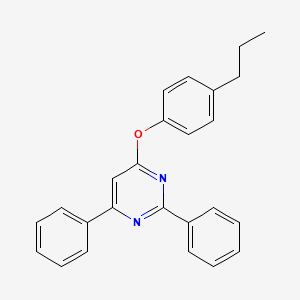![molecular formula C14H16ClNO B4776915 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone
描述
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone, also known as CAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of arylcyclohexylamines and has been found to have a variety of biochemical and physiological effects.
作用机制
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone acts as an antagonist of the NMDA receptor by binding to the receptor site and blocking the influx of calcium ions into the cell. This mechanism of action has been found to be important in the modulation of synaptic plasticity and the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone have been studied extensively in vitro and in vivo. 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been found to modulate the release of neurotransmitters such as glutamate, dopamine, and serotonin. It has also been found to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. Additionally, 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone is a synthetic compound that has been widely used in scientific research to study the NMDA receptor. Its high potency and selectivity make it a valuable tool for studying the function of the NMDA receptor in various physiological and pathological conditions. Further research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone and its analogs may lead to the development of new therapeutic agents for the treatment of neurological disorders.
科学研究应用
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been found to be a potent and selective antagonist of the NMDA receptor and has been used to study its function in various physiological and pathological conditions.
属性
IUPAC Name |
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h4,6-7,9,16H,2-3,5,8H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEUPEQUNNZMDJ-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4776850.png)
![methyl 7-cyclopropyl-3-(4-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4776858.png)
![N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4776863.png)
![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4776875.png)
![N-phenyl-2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776877.png)
![5-(4-methylphenyl)-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B4776882.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4776891.png)
![1-(4-methoxy-3-methylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4776899.png)

![3-(4-acetylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4776914.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4776923.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4776930.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)